![molecular formula C23H29N3O5S2 B2634940 4-[butyl(methyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865161-70-2](/img/structure/B2634940.png)
4-[butyl(methyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[butyl(methyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide is a useful research compound. Its molecular formula is C23H29N3O5S2 and its molecular weight is 491.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
A study synthesized derivatives of indapamide, showing that one of the compounds exhibited significant pro-apoptotic activity against melanoma cell lines, indicating potential as anticancer agents. This compound demonstrated growth inhibition with IC50 values ranging, highlighting its effect on melanoma cancer cells and inhibition of human carbonic anhydrase isoforms, which are relevant for cancer research and treatment strategies (Yılmaz et al., 2015).
Enzyme Inhibition for Therapeutic Applications
Another study explored the structural features of a sulfonamide scaffold for the inhibition of human carbonic anhydrases, key enzymes involved in various physiological and pathological processes. The research designed and synthesized a library of compounds, evaluating their inhibitory potency and selectivity toward different carbonic anhydrase isoforms, which is crucial for developing therapeutic agents for conditions like glaucoma, edema, and certain cancers (Distinto et al., 2019).
Photodynamic Therapy for Cancer Treatment
Research on new zinc phthalocyanine compounds substituted with benzothiazole derivative groups for photodynamic therapy revealed that these compounds possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Such features are important for Type II photosensitizers, offering a promising approach for cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antihyperglycemic Agents
A series of compounds with a thiazolidine-2,4-dione structure demonstrated antihyperglycemic activity, identifying potential new treatments for diabetes mellitus. This highlights the role of such molecular frameworks in developing antidiabetic agents (Nomura et al., 1999).
Antimicrobial Activity
Research on sulfonylurea herbicides and related compounds often explores their antimicrobial properties. Studies have synthesized new sulfonylurea compounds and tested them for antimicrobial activity, showing potential in agricultural applications to control pests and diseases (Yang, 2006).
Propiedades
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S2/c1-5-6-13-25(2)33(28,29)19-10-7-17(8-11-19)22(27)24-23-26(14-15-30-3)20-12-9-18(31-4)16-21(20)32-23/h7-12,16H,5-6,13-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKIWQYVBRUQIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate](/img/structure/B2634858.png)

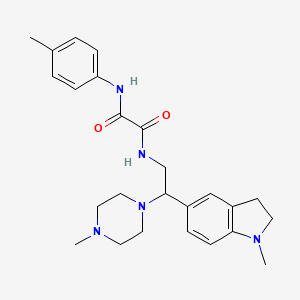
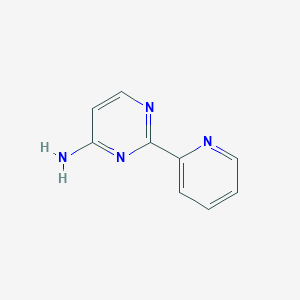
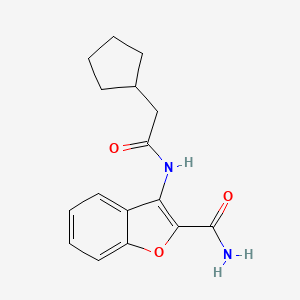
![3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide](/img/structure/B2634868.png)
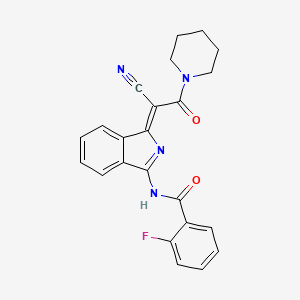
![N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2634873.png)
![2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2634874.png)
![6-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one](/img/structure/B2634875.png)

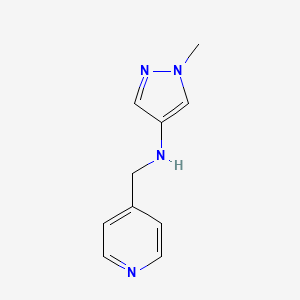
![N-(3-acetylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2634879.png)
